physicochemical properties of [2,2'-Bipyridine]-4,4'-diyldiphosphonic acid
physicochemical properties of [2,2'-Bipyridine]-4,4'-diyldiphosphonic acid
An In-depth Technical Guide to the Physicochemical Properties of [2,2'-Bipyridine]-4,4'-diyldiphosphonic Acid
Introduction: A Multifaceted Ligand for Advanced Applications
[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid (dcbp-PA) is a bifunctional organic molecule that has garnered significant interest in materials science and coordination chemistry. It merges the classic chelating properties of the 2,2'-bipyridine (bpy) scaffold with the robust anchoring capabilities of phosphonic acid groups.[1][2] The bipyridine core is a renowned building block in the synthesis of metal complexes, prized for its redox stability and rich photophysical and electrochemical properties.[3][4] The addition of phosphonic acid moieties at the 4,4'-positions introduces strong coordinating sites for metal oxides and enhances proton conductivity, making dcbp-PA a highly versatile linker for applications ranging from metal-organic frameworks (MOFs) to dye-sensitized solar cells and heterogeneous catalysis.[1][5]
This guide provides a comprehensive overview of the core physicochemical properties of dcbp-PA, offering both established data and field-proven methodologies for its characterization. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently synthesize and characterize this compound for their specific applications.
Molecular Identity and Structure
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and fundamental properties.
Caption: 2D structure of [2,2'-Bipyridine]-4,4'-diyldiphosphonic acid.
Table 1: Molecular Identifiers and Core Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 194800-56-1 | [6][7] |
| Molecular Formula | C₁₀H₁₀N₂O₆P₂ | [5][6] |
| Molecular Weight | 316.14 g/mol | [5][6][7] |
| IUPAC Name | [2-(4-phosphonopyridin-2-yl)pyridin-4-yl]phosphonic acid | [7] |
| Canonical SMILES | C1=CN=C(C=C1P(=O)(O)O)C2=NC=CC(=C2)P(=O)(O)O | [7] |
| InChIKey | MQBIGZBUVUVDKE-UHFFFAOYSA-N |[7] |
Synthesis and Purification
The synthesis of dcbp-PA is typically achieved through the dealkylation of its ester precursor. The following protocol is based on established methods for cleaving phosphonate esters.[5]
Synthesis Workflow
Caption: Experimental workflow for pKa determination via potentiometric titration.
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System Calibration: Calibrate a pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
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Sample Preparation: Prepare a solution of dcbp-PA (e.g., 0.01 M) in degassed, deionized water containing a supporting electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
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Causality: The supporting electrolyte minimizes changes in activity coefficients during the titration. Degassed water prevents interference from dissolved CO₂.
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-
Initial Acidification: Acidify the solution with a known amount of standardized strong acid (e.g., HCl) to a low pH (e.g., pH < 2) to ensure all functional groups are fully protonated.
-
Titration: Titrate the solution with a standardized, carbonate-free strong base (e.g., NaOH) at a constant temperature (e.g., 25 °C). Record the pH and the volume of titrant added at regular, small increments.
-
Causality: Carbonate-free base is essential as carbonate is a buffering species that would introduce errors.
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-
Data Analysis: Plot the titration curve (pH vs. volume of base). The pKa values correspond to the pH at the half-equivalence points. These points can be precisely located by analyzing the first and second derivatives of the titration curve. Specialized software is often used to fit the data and refine the pKa values. [8]
Solubility Profile
The dual nature of dcbp-PA—a relatively nonpolar aromatic core and highly polar phosphonic acid groups—results in a specific solubility profile.
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Qualitative Solubility: It is reported to have high solubility in polar solvents. [9]This is attributed to the ability of the phosphonic acid groups to form strong hydrogen bonds and engage in ionic interactions. It is expected to be soluble in solvents like water (especially at neutral or high pH), DMSO, and DMF. [10]Conversely, its solubility in nonpolar organic solvents is expected to be low. The analogous 2,2'-Bipyridine-4,4'-dicarboxylic acid is insoluble in water. [11]* Quantitative Solubility Determination (Shake-Flask Method):
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Prepare a supersaturated solution of dcbp-PA in the solvent of interest (e.g., buffered water at a specific pH).
-
Agitate the solution at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifugation and/or filtration.
-
Determine the concentration of dcbp-PA in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. This concentration represents the equilibrium solubility. [12]
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Thermal Stability
Understanding the thermal stability is crucial for applications that involve elevated temperatures, such as catalyst preparation or MOF synthesis.
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Expected Behavior: Bipyridine-based compounds are generally thermally robust. [13][14]Thermal decomposition of dcbp-PA would likely involve the loss of water from the phosphonic acid groups at lower temperatures, followed by the decomposition of the organic backbone at higher temperatures.
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Experimental Protocol (Thermogravimetric Analysis - TGA):
-
Place a small, accurately weighed sample (5-10 mg) of dcbp-PA into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
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The resulting TGA curve will show the temperatures at which mass loss occurs, indicating decomposition or desolvation events. Differential Scanning Calorimetry (DSC) can be run concurrently to identify phase transitions, melting points, and decomposition enthalpies.
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Crystal Structure
The solid-state packing and conformation of dcbp-PA are defined by its crystal structure, which can be determined by single-crystal X-ray diffraction.
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Available Data: Crystal structures for [2,2'-Bipyridine]-4,4'-diyldiphosphonic acid have been deposited in the Crystallography Open Database (COD) under accession codes 7010729 and 7045164. [7]* Significance: This data provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state (i.e., the dihedral angle between the two pyridine rings). It also reveals the intermolecular interactions, such as hydrogen bonding networks involving the phosphonic acid groups, which govern the material's bulk properties. In its parent form, 2,2'-bipyridine is planar with a trans-conformation. [3]
Coordination Chemistry
The primary utility of dcbp-PA is as a ligand in coordination chemistry. [1]
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Bidentate Chelator: The two nitrogen atoms of the bipyridine unit form a stable five-membered chelate ring with a single metal center. [2]* Anionic Anchoring Groups: The phosphonic acid groups can be deprotonated to form phosphonates, which act as excellent multidentate linkers to connect multiple metal centers, forming coordination polymers or MOFs. They are particularly effective at binding to the surface of metal oxides like TiO₂, ZnO, or SnO₂, providing a robust anchor for surface-bound catalysts or photosensitizers. [1]* Electronic Tuning: The phosphonic acid groups are electron-withdrawing, which influences the electronic properties (e.g., LUMO energy level) of the bipyridine system and its resulting metal complexes. This is a key principle in tuning the performance of dyes in solar cells.
Conclusion
[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid is a sophisticated molecular building block whose utility is fundamentally governed by its physicochemical properties. Its well-defined synthesis, characteristic spectroscopic signature, and versatile coordination behavior make it an invaluable tool for researchers in materials science and drug development. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable characterization of dcbp-PA, enabling its confident application in the design of next-generation functional materials.
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